2-(4-Bromophenyl)spiro[3.3]heptan-2-amine

BCRP transporter multidrug resistance efflux pump

Spiro[3.3]heptane core with Fsp³=1.0 serves as a validated saturated benzene bioisostere. 4-Bromophenyl enables mild Suzuki/Buchwald-Hartwig diversification. BCRP IC₅₀=850 nM informs ADME profiling. Prioritize this brominated building block for enhanced cross-coupling efficiency and sp³-enriched library construction.

Molecular Formula C13H16BrN
Molecular Weight 266.18 g/mol
CAS No. 1490247-80-7
Cat. No. B1466378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
CAS1490247-80-7
Molecular FormulaC13H16BrN
Molecular Weight266.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N
InChIInChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2
InChIKeyLCSNCEIELJNIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine (CAS 1490247-80-7): A Rigid sp³-Rich Spirocyclic Amine Building Block


2-(4-Bromophenyl)spiro[3.3]heptan-2-amine (CAS 1490247-80-7, MF: C13H16BrN, MW: 266.18 g/mol) is a spirocyclic amine building block comprising a rigid spiro[3.3]heptane core, a primary amine functionality at the 2-position, and a 4-bromophenyl substituent . The spiro[3.3]heptane scaffold is an emerging saturated benzene bioisostere in medicinal chemistry, characterized by a non-coplanar exit vector geometry, high fraction of sp³ carbons (Fsp³ = 1.0), and conformational rigidity [1]. The bromine atom at the para-position of the phenyl ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and contributes distinct electronic and steric properties relative to non-halogenated or differently halogenated analogs .

Why 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine Cannot Be Interchanged with Other Spirocyclic Amines or Halogenated Analogs


Substituting 2-(4-bromophenyl)spiro[3.3]heptan-2-amine with a different spirocyclic amine—such as an analog lacking the bromine atom, bearing a different halogen (e.g., chloro or fluoro), or having a modified spiro ring size (e.g., spiro[3.5]nonane or spiro[2.3]hexane)—will alter critical molecular properties that govern synthetic utility and biological performance [1]. The spiro[3.3]heptane core confers a specific set of exit vector angles and three-dimensional geometry that differs substantially from larger spiro homologs (e.g., spiro[3.5]nonane, CAS 1495688-89-5) or smaller strained systems (e.g., spiro[2.3]hexane) [2]. The 4-bromophenyl substituent is not merely a spectator group; it dictates reactivity in cross-coupling diversification, influences lipophilicity (calculated LogP), and modulates potential target binding interactions compared to 4-chloro-, 4-fluoro-, or unsubstituted phenyl analogs . The specific substitution pattern (2-amine, 2-(4-bromophenyl) on the spiro[3.3]heptane core) also determines which structural isomers are accessible; among the 18 possible disubstituted spiro[3.3]heptane isomers, all are chiral and possess distinct spatial arrangements, rendering generic substitution scientifically invalid without comparative data [2].

Quantitative Differentiation of 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine: Comparative Evidence vs. Analogs and In-Class Candidates


BCRP Transporter Interaction: Distinct IC₅₀ Profile Differentiates from Non-Brominated Spiro[3.3]heptane Scaffolds

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine exhibits measurable inhibitory activity against the breast cancer resistance protein (BCRP/ABCG2) efflux transporter, a key determinant of multidrug resistance and CNS penetration. In a standardized Hoechst 33342 accumulation assay using MDCK2 cells expressing human BCRP, the compound showed an IC₅₀ of 850 nM [1]. While direct head-to-head comparator data for spiro[3.3]heptane analogs are not currently available in the public domain, this quantitative value establishes a baseline activity profile that differentiates it from other spiro[3.3]heptane-derived compounds lacking the 4-bromophenyl substituent, which may show divergent transporter interaction profiles. The 4-bromophenyl moiety likely contributes to BCRP binding via hydrophobic interactions within the substrate-binding pocket.

BCRP transporter multidrug resistance efflux pump blood-brain barrier pharmacokinetics

Spiro[3.3]heptane Core: Superior Aqueous Solubility Relative to Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, as a compound class, demonstrate generally higher aqueous solubility than their cyclohexane-based analogs [1]. This property is attributed to the rigid, three-dimensional spirocyclic architecture which reduces molecular planarity and crystal lattice packing efficiency compared to flatter cyclohexane systems. While specific solubility data for 2-(4-bromophenyl)spiro[3.3]heptan-2-amine are not publicly reported, the spiro[3.3]heptane core itself provides this solubility advantage over cyclohexane derivatives, which is a well-documented class-level trend validated across multiple heteroatom-substituted spiro[3.3]heptane scaffolds [1]. In the same study, spiro[3.3]heptane-containing compounds also showed a trend toward higher metabolic stability in liver microsome assays, suggesting dual pharmacokinetic benefits [1].

aqueous solubility physicochemical property spirocyclic scaffold cyclohexane analog drug-like property

Spiro[3.3]heptane vs. Benzene: Validated Bioisosteric Replacement with Preserved Biological Activity in Multiple Drug Scaffolds

The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere across three distinct drug scaffolds, demonstrating that benzene replacement does not abrogate biological activity [1]. Specifically, the spiro[3.3]heptane core was incorporated into: (1) the anticancer drug sonidegib (replacing the meta-benzene), (2) the anticancer drug vorinostat (replacing the phenyl ring), and (3) the anesthetic benzocaine (replacing the para-benzene) [1]. The resulting saturated analogs showed high potency in corresponding biological assays, confirming functional bioisosterism [1]. This validation distinguishes the spiro[3.3]heptane scaffold from other saturated bioisosteres (e.g., bicyclo[1.1.1]pentane, cubane) that may not have demonstrated the same breadth of successful drug scaffold replacement. For 2-(4-bromophenyl)spiro[3.3]heptan-2-amine, the 4-bromophenyl substituent itself is a para-substituted benzene, creating a molecular architecture that contains both a saturated spiro[3.3]heptane bioisostere and an aromatic para-bromophenyl moiety.

benzene bioisostere saturated bioisostere sonidegib analog vorinostat analog Fsp³

Spiro[3.3]heptane Core vs. Larger Spiro Homologs: Enhanced Fsp³ and Distinct Exit Vector Geometry

The spiro[3.3]heptane core possesses a fraction of sp³-hybridized carbons (Fsp³) of 1.0, the theoretical maximum, compared to 0.0 for benzene and variable values for larger spiro homologs (e.g., spiro[3.5]nonane Fsp³ ≈ 0.8; spiro[4.5]decane Fsp³ ≈ 0.73) [1]. This maximal Fsp³ correlates with increased molecular complexity and three-dimensionality, a parameter strongly associated with successful progression from hit to lead to clinical candidate in drug discovery campaigns [1]. Furthermore, the spiro[3.3]heptane core presents non-coplanar exit vectors that differ geometrically from the planar 180° para-substitution pattern of benzene and from the larger dihedral angles found in spiro[3.5]nonane or spiro[4.5]decane systems. Among the 18 possible disubstituted spiro[3.3]heptane isomers, each is chiral and presents a unique three-dimensional spatial arrangement of substituents, offering substantially greater stereochemical diversity than planar aromatic rings or larger, more flexible spirocycles [1].

Fsp³ three-dimensionality exit vector geometry spirocyclic scaffold conformational rigidity

Bromine Substituent vs. Other Halogens: Differentiated Reactivity Profile for Cross-Coupling Diversification

The 4-bromophenyl substituent in 2-(4-bromophenyl)spiro[3.3]heptan-2-amine provides a distinct reactivity profile compared to analogous compounds bearing 4-chloro, 4-fluoro, or unsubstituted phenyl groups. The C-Br bond (bond dissociation energy ≈ 281 kJ/mol) is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds (BDE ≈ 338 kJ/mol) and C-F bonds (BDE ≈ 452 kJ/mol), enabling milder reaction conditions and broader substrate scope for Suzuki-Miyaura, Buchwald-Hartwig, and other transition metal-catalyzed transformations [1]. This differential reactivity is particularly relevant for library synthesis and late-stage functionalization strategies. 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine thus serves as a more versatile diversification point than its 4-chloro analog (e.g., 2-(4-chlorophenyl)spiro[3.3]heptan-2-amine) or 4-fluoro analog, which may require harsher conditions or specialized catalyst systems for similar transformations [1]. Additionally, the bromine atom contributes to molecular polarizability and potential halogen bonding interactions that differ qualitatively from smaller halogens.

Suzuki coupling Buchwald-Hartwig amination cross-coupling C-C bond formation halogen reactivity

Validated Application Scenarios for 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Saturated Benzene Bioisostere for Lead Optimization Programs

In medicinal chemistry campaigns where para-substituted phenyl rings are identified as structural liabilities (e.g., metabolic instability, CYP inhibition, or poor solubility), 2-(4-bromophenyl)spiro[3.3]heptan-2-amine offers a dual opportunity: the spiro[3.3]heptane core serves as a validated saturated benzene bioisostere with demonstrated activity retention across three drug scaffolds (sonidegib, vorinostat, benzocaine) [1], while the 4-bromophenyl moiety provides a reactive handle for subsequent diversification. The maximal Fsp³ (0.85 for the full molecule, 1.0 for the spiro[3.3]heptane core) and class-level solubility advantages relative to cyclohexane analogs [2] support its use as a building block for improving physicochemical and ADME properties of lead compounds. Researchers evaluating saturated bioisosteres should prioritize this scaffold given its experimental validation in multiple drug contexts, which distinguishes it from less thoroughly characterized bioisosteric replacements. The documented BCRP inhibitory activity (IC₅₀ = 850 nM) [3] further informs compound selection when transporter-mediated efflux is a design consideration.

Parallel Library Synthesis and Late-Stage Functionalization via Suzuki Coupling

The 4-bromophenyl group in 2-(4-bromophenyl)spiro[3.3]heptan-2-amine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. The C-Br bond (BDE ≈ 281 kJ/mol) is substantially more reactive than C-Cl (BDE ≈ 338 kJ/mol) and C-F (BDE ≈ 452 kJ/mol) bonds found in halogenated analogs [4], enabling milder reaction conditions and broader substrate compatibility in Suzuki-Miyaura and Buchwald-Hartwig couplings. This differential reactivity positions the brominated compound as the preferred starting material for generating diverse libraries of spiro[3.3]heptane-containing analogs with varying aryl or heteroaryl substituents at the para-position. Procurement of this specific brominated building block, rather than chloro- or fluoro-substituted alternatives, minimizes catalyst loading, shortens reaction times, and improves overall synthetic efficiency in parallel synthesis workflows. The spiro[3.3]heptane core itself can be further functionalized via biocatalytic hydroxylation using engineered P450BM3 enzymes to access additional substitution patterns (e.g., 2,6- or 1,6-disubstituted spiro[3.3]heptanes) [5].

Transporter Pharmacology: BCRP (ABCG2) Efflux Pump Profiling Studies

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine exhibits quantifiable inhibition of the BCRP (ABCG2) efflux transporter with an IC₅₀ of 850 nM in MDCK2 cells expressing human BCRP [3]. This activity profile makes the compound a candidate for inclusion in BCRP transporter interaction panels during early ADME-Tox profiling of lead series. Researchers investigating blood-brain barrier penetration, multidrug resistance mechanisms, or transporter-mediated drug-drug interactions may employ this compound as a reference modulator for BCRP-mediated efflux assays. The observed IC₅₀ value is in the sub-micromolar range, warranting consideration of potential transporter liabilities in programs targeting BCRP substrates. Comparative evaluation against non-brominated spiro[3.3]heptane analogs (for which BCRP data are not publicly available) may reveal structure-activity relationships governing spirocyclic amine interactions with ABC transporters, providing a foundation for rational design of analogs with attenuated efflux liability.

Fragment-Based Drug Discovery and sp³-Rich Chemical Space Exploration

The spiro[3.3]heptane core of 2-(4-bromophenyl)spiro[3.3]heptan-2-amine offers a rigid, three-dimensional scaffold with Fsp³ = 1.0, representing a departure from planar 'flatland' aromatic fragments that dominate traditional fragment libraries [1]. This scaffold has been explicitly identified as gaining prominence within early-stage drug discovery efforts, including as a template for fragment development [5]. The compound contains a primary amine that can be elaborated into amides, sulfonamides, ureas, or secondary/tertiary amines, while the 4-bromophenyl group enables C-C bond formation to generate more elaborate fragments. The validated bioisosterism of the spiro[3.3]heptane core [1] suggests that fragments built on this scaffold may translate SAR findings to more developable lead series without requiring complete redesign. Researchers constructing sp³-enriched fragment libraries should prioritize this building block given its combination of a validated bioisosteric core, a reactive halogen for diversification, and a primary amine for rapid analog generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.